molecular formula C29H29NO8 B014363 Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside CAS No. 82827-77-8

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

Cat. No. B014363
CAS RN: 82827-77-8
M. Wt: 519.5 g/mol
InChI Key: MYVKGGKJMHXHHZ-FSJVOCHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related glycosides involves multiple steps, including deacetalation, methylation, benzoylation, and glycosylation processes. For instance, the synthesis pathway for similar compounds involves obtaining a benzyl glycoside through deacetalation of its derivative, followed by selective benzoylation and glycosylation to produce disaccharide derivatives. These steps are critical for the construction of complex sugar molecules, including the synthesis of disaccharide derivatives through controlled, partial benzylation and subsequent glycosylation processes (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of benzyl 2-acetamido-2-deoxy-glycosides and related compounds is characterized by the presence of protective benzyl and benzoyl groups. These groups are strategically placed to protect the glycosidic linkages and the acetamido group during synthesis. The structure is established through spectroscopic methods, including nuclear magnetic resonance (NMR), which provides detailed information on the molecular framework and the positioning of substituent groups.

Chemical Reactions and Properties

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including benzylation, deacetylation, and glycosylation. These reactions are pivotal for extending the glycoside chain and introducing specific functional groups. The compound's reactivity is influenced by the protective groups, which can be selectively removed or modified to facilitate further chemical transformations.

Physical Properties Analysis

The physical properties of benzyl 2-acetamido-2-deoxy-glycosides, including solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of the substituent groups. These properties are essential for the purification and characterization of the compound, as well as for determining its suitability for specific synthetic applications.

Chemical Properties Analysis

The chemical properties of benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside, such as reactivity towards nucleophiles and electrophiles, are determined by the acetamido and benzoate functional groups. These groups not only protect the glycosidic linkage but also provide reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives for research and industrial applications.

Scientific Research Applications

Synthesis of Complex Carbohydrates

Researchers have developed methods to synthesize complex carbohydrate structures using Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside as a key intermediate. For example, Parquet and Sinaÿ (1971) presented a convenient synthesis route to derivatives of N-acetyl-D-gulosamine, showcasing the compound's utility in creating biologically relevant molecules (Parquet & Sinaÿ, 1971). This work underscores the chemical's versatility in synthesizing essential sugars.

Preparation of Disaccharide Derivatives

Matt, Vig, and Abbas (1984) demonstrated the synthesis of N-acetyl-3-O-methyllactosamine and its benzyl alpha-glycoside, using the compound as a precursor. This synthesis highlights its role in the preparation of disaccharides that are critical for studying carbohydrate-protein interactions involved in cellular communication and pathogen recognition (Matta, Vig, & Abbas, 1984).

Development of Blood Group Antigens

Milat and Sinaÿ (1981) described the synthesis of a tetrasaccharide with antigenic determinants for the human blood group B using the compound, showcasing its importance in creating synthetic blood group antigens for immunological studies (Milat & Sinaÿ, 1981). This application is particularly relevant for medical research and transfusion medicine.

Creation of Immunodeterminants

The synthesis of immunogens bearing immunodeterminants found on glycoproteins was explored by Ekborg, Sone, and Glaudemans (1982), who utilized the compound for the preparation of disaccharides integral to the immune response. This research underscores its value in immunology, particularly in vaccine development and understanding immune system interactions (Ekborg, Sone, & Glaudemans, 1982).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25-,26-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVKGGKJMHXHHZ-FSJVOCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578017
Record name Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

CAS RN

82827-77-8
Record name Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 3
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 4
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 5
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.